Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate can be achieved through a multi-step process involving several key reactions:
Chloroethylation of Ethyl 2-furoate: This step involves the reaction of ethyl 2-furoate with chloroethyl compounds to introduce the chloroethyl group.
Substitution of Chlorine with Acetoxy Group: The chloroethyl intermediate is then reacted with an acetoxy group to replace the chlorine atom.
Methanolysis of the Acetate: The acetoxy intermediate undergoes methanolysis in the presence of sodium methylate to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like the Jones reagent to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A similar compound with a furan ring and acetyl group.
Tri(2-furyl)phosphine: Another compound with a furan ring, used in organic synthesis.
Properties
Molecular Formula |
C17H17NO5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-4-22-17(21)14-10(2)15(11(3)19)24-16(14)18-13(20)8-7-12-6-5-9-23-12/h5-9H,4H2,1-3H3,(H,18,20)/b8-7+ |
InChI Key |
ANUURSOSEYTFBR-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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